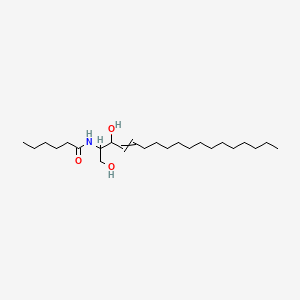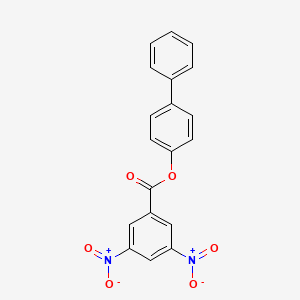
4-Hydroxypent-3-en-2-one silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-hydroxypent-3-en-2-one;silver is a compound that combines an organic molecule, (Z)-4-hydroxypent-3-en-2-one, with a silver ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one typically involves the aldol condensation of acetaldehyde and acetone, followed by selective reduction and isomerization to obtain the (Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The silver ion can be introduced through a reaction with silver nitrate in an aqueous solution, resulting in the formation of (Z)-4-hydroxypent-3-en-2-one;silver.
Industrial Production Methods
Industrial production of (Z)-4-hydroxypent-3-en-2-one;silver may involve large-scale aldol condensation reactors followed by purification steps to isolate the desired isomer
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
(Z)-4-hydroxypent-3-en-2-one;silver has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has potential antimicrobial properties due to the presence of silver ions, making it useful in biological studies and applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical treatments and wound care.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;silver involves the interaction of the silver ion with biological molecules. Silver ions are known to disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The organic component of the compound may also contribute to its overall activity by interacting with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-4-hydroxypent-3-en-2-one;silver include other silver-containing organic molecules, such as silver acetate and silver citrate. These compounds also exhibit antimicrobial properties and are used in various applications.
Uniqueness
What sets (Z)-4-hydroxypent-3-en-2-one;silver apart is its specific structure, which combines the properties of an enone with the antimicrobial effects of silver. This unique combination allows for a broader range of applications and potentially enhanced efficacy in certain uses.
Propiedades
Fórmula molecular |
C5H8AgO2 |
|---|---|
Peso molecular |
207.98 g/mol |
Nombre IUPAC |
4-hydroxypent-3-en-2-one;silver |
InChI |
InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3; |
Clave InChI |
LEUOXKLUFCTIIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498430.png)
![Methyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498437.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498439.png)
![N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12498460.png)

![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12498482.png)

![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)

![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)
